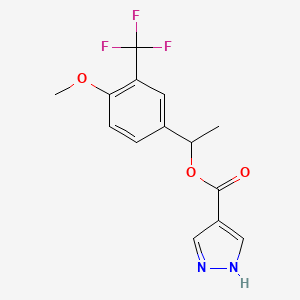
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyrazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods often employ similar synthetic strategies but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antifungal and antibacterial agent . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and drug design . In the industrial sector, it is used in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as 1H-pyrazole-4-carboxylic acid and its derivatives . These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the methoxy and trifluoromethyl groups in this compound imparts unique characteristics, such as increased lipophilicity and enhanced biological activity .
Properties
Molecular Formula |
C14H13F3N2O3 |
|---|---|
Molecular Weight |
314.26 g/mol |
IUPAC Name |
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethyl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13F3N2O3/c1-8(22-13(20)10-6-18-19-7-10)9-3-4-12(21-2)11(5-9)14(15,16)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
QLDLAZCCSSWBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)C(F)(F)F)OC(=O)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)





![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)

